molecular formula C8H12O3 B13399888 Methyl 2-methyl-5-oxocyclopentane-1-carboxylate

Methyl 2-methyl-5-oxocyclopentane-1-carboxylate

Cat. No.: B13399888
M. Wt: 156.18 g/mol
InChI Key: SVYJAKSNXZQAQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-5-oxocyclopentane-1-carboxylate is an organic compound with the molecular formula C8H12O3. It is a derivative of cyclopentanone and is characterized by the presence of a methyl group and a carboxylate ester functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methyl-5-oxocyclopentane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 2-methyl-5-oxocyclopentanecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-oxocyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 2-methyl-5-oxocyclopentanone or 2-methyl-5-oxocyclopentanecarboxylic acid.

    Reduction: Formation of 2-methyl-5-hydroxycyclopentane-1-carboxylate.

    Substitution: Formation of various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methyl-5-oxocyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism of action of methyl 2-methyl-5-oxocyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical reactions. The compound’s structure allows it to interact with enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-oxocyclopentanecarboxylate: Similar in structure but lacks the additional methyl group.

    Ethyl 2-oxocyclopentanecarboxylate: Similar but with an ethyl ester group instead of a methyl ester group.

    Methyl 1-methyl-2-oxocyclopentanecarboxylate: Similar but with the methyl group at a different position.

Uniqueness

Methyl 2-methyl-5-oxocyclopentane-1-carboxylate is unique due to the presence of both a methyl group and a carboxylate ester functional group on the cyclopentane ring. This combination of functional groups imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-methyl-5-oxocyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-5-3-4-6(9)7(5)8(10)11-2/h5,7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYJAKSNXZQAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.